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Compound Focus: Pki-402

CAS No.: 1173204-81-3

Cat. No.: S548413

PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor that simultaneously
targets Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [1] [2].
This dual inhibition is crucial for completely suppressing the PI3K/Akt/mTOR signaling axis, preventing the
feedback activation of Akt that can occur with mTOR-only inhibitors [1] [3].

The table below summarizes its half-maximal inhibitory concentration (ICso) values against key targets:

Target ICso (nM) Notes
PI3Ka (p110a) 2 [2] Includes inhibition of common oncogenic mutants (E545K, H1047R) [2].
mTOR 3[2] -

PI3KB (p110B) 7 [2]

PI3K3 (p1108) 14 [2]

PI3Ky (p110y) 16 [2]

This potent inhibition translates to functional effects in cells. For instance, in the MDA-MB-361 breast
cancer cell line, PKI-402 inhibits Akt phosphorylation (T308) and cell growth with an ICso in the low

nanomolar range (5-8 nM) [2].
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Antitumor Efficacy in Xenograft Models

PKI-402 demonstrates robust antitumor activity across various human tumor xenograft models, including

breast cancer, glioma, and non-small cell lung cancer (NSCLC) [1].
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Model (Cell Key Genetic Dosing .
Cancer Type . . Reported Efficacy
Line) Features Regimen
Breast Cancer MDA-MB-361 HER2+, 100 mg/kg, Tumor regression (260
PIK3CA daily i.v. for 5 mm? to 129 mm3);
(E545K) mutant  days [1] prevented regrowth for 70
[1] days [1].
Glioma U87MG PTEN mutant 100 mg/kg, i.v. Significant tumor growth
[1] [1] inhibition [1].
Non-Small Cell A549 K-Ras mutant 100 mg/kg, i.v. Significant tumor growth
Lung Cancer [1] [1] inhibition [1].
(NSCLC)
Breast Cancer MDA-MB-231  Model for 50 mg/kg, i.p., Decreased tumor volume
Bone Metastasis  (Tibial osteolysis [4] daily for 28 in bone; reversal of bone
Injection) days [4] destruction [4].

A single 100 mg/kg dose of PKI-402 in MDA-MB-361 models led to complete suppression of
phosphorylated Akt (T308) in tumors for up to 24 hours and induced cleavage of PARP, a marker of
apoptosis [1]. The compound was also reported to preferentially accumulate in tumor tissue compared to

normal tissues like heart and lung [1].

Experimental Protocol: PDX Efficacy Study

This protocol outlines the key steps for evaluating PKI-402 efficacy using a Patient-Derived Xenograft

(PDX) model, which better preserves the tumor's original pathology and microenvironment [5].

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://www.sciencedirect.com/science/article/abs/pii/S0304383518307043
https://www.sciencedirect.com/science/article/abs/pii/S0304383518307043
https://www.sciencedirect.com/science/article/abs/pii/S0304383518307043
https://www.smolecule.com/products/s548413?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://pubmed.ncbi.nlm.nih.gov/20371716/
https://www.smolecule.com/products/s548413?utm_src=pdf-body
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-022-03405-8
https://www.smolecule.com/products/s548413?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

PKI-402 PDX Efficacy Study Workflow
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Materials

¢ PKI-402: Prepare a stock solution in DMSO (e.g., 20 mM), store at -20°C. For in vivo dosing, dilute in
the chosen vehicle to ensure the final DMSO concentration is <0.05% (v/v) [4].

¢ Vehicle Control: Use the same solution without PKI-402.

e Mice: Use immunodeficient mice (e.g., NOD/SCID/IL2rynull (NSG)), aged 4-8 weeks [5].

e PDX Tumor Tissue: Use a stabilized model at passage F3 or higher to ensure consistent human
stromal replacement and robust growth [5].

Procedures

e Tumor Implantation and Randomization: Implant tumor fragments subcutaneously into mouse
flanks. Monitor tumor growth, and when volumes reach approximately 100-150 mm3, randomize mice
into control and treatment groups to ensure similar starting tumor sizes [5].

e Drug Administration: Administer PKI-402 via intraperitoneal (i.p.) or intravenous (i.v.) injection. A
common regimen is 50-100 mg/kg, administered daily for 5 days per week over 2-4 weeks, though
this should be optimized [1] [4].

e Tumor Monitoring: Measure tumor dimensions (length and width) twice weekly using calipers.
Calculate tumor volume using the formula: Volume = (length x width?) | 2 [5].

e Terminal Analysis: At the study endpoint, euthanize animals and collect tumors. Weigh the tumors
and preserve sections for subsequent biomarker analysis (e.g., immunohistochemistry for p-Akt and
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cleaved PARP) [1].

Application Notes for Researchers

e Biomarker Analysis: To confirm target engagement, analyze tumor lysates by Western blot for
suppression of p-Akt (T308 and S473) and p-S6. Induction of cleaved PARP indicates apoptosis [1].

¢ Model Selection: PKI-402 shows pronounced efficacy in models with PIK3CA mutations or PTEN
loss [1] [3]. Consider using PDX models with these genetic alterations for higher predictive value.

¢ Bone Metastasis Models: PKI-402 inhibits breast cancer-induced osteolysis. For such studies, use
an intratibial injection model and monitor tumor growth and bone destruction via micro-CT [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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